3-[[4-[(5-Chlorofuran-2-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole
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Overview
Description
3-[[4-[(5-Chlorofuran-2-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine moiety, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(5-Chlorofuran-2-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the chloromethyl group. The piperazine moiety is then attached through a nucleophilic substitution reaction. The sulfonyl group is introduced via sulfonation, and finally, the oxazole ring is formed through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(5-Chlorofuran-2-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperazine moiety
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the chloromethyl group can yield a methyl-substituted derivative .
Scientific Research Applications
3-[[4-[(5-Chlorofuran-2-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[[4-[(5-Chlorofuran-2-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for anti-tubercular activity.
Fluoroisoxazoles: Synthesized for their potential therapeutic applications .
Uniqueness
3-[[4-[(5-Chlorofuran-2-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
3-[[4-[(5-chlorofuran-2-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O4S/c14-13-2-1-12(21-13)9-16-4-6-17(7-5-16)22(18,19)10-11-3-8-20-15-11/h1-3,8H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHMCPNNBGMLOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)Cl)S(=O)(=O)CC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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